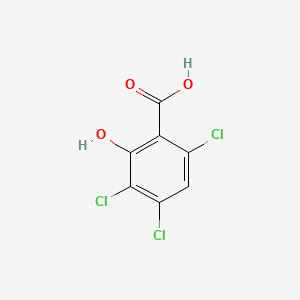
N,N-Di-2-naphthyl-p-phenylenediamine
概要
説明
N,N-Di-2-naphthyl-p-phenylenediamine is an organic compound with the molecular formula C26H20N2. It is a derivative of phenylenediamine, where two naphthyl groups are attached to the nitrogen atoms of the phenylenediamine core. This compound is known for its antioxidant properties and is used in various industrial applications, particularly in the rubber and plastics industries .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Di-2-naphthyl-p-phenylenediamine can be synthesized through the reaction of p-phenylenediamine with 2-naphthol. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness. The compound is often produced in bulk and used as an antioxidant in rubber and plastic manufacturing .
化学反応の分析
Types of Reactions
N,N-Di-2-naphthyl-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthyl derivatives.
科学的研究の応用
N,N-Di-2-naphthyl-p-phenylenediamine has several scientific research applications:
Chemistry: Used as an antioxidant in the stabilization of polymers and rubber.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells.
Industry: Widely used as an antioxidant in the rubber and plastics industries to prevent degradation
作用機序
The antioxidant properties of N,N-Di-2-naphthyl-p-phenylenediamine are attributed to its ability to neutralize free radicals. The compound donates hydrogen atoms to free radicals, thereby stabilizing them and preventing oxidative damage. This mechanism involves the formation of stable radical intermediates that do not propagate further oxidative reactions .
類似化合物との比較
Similar Compounds
N,N’-Di-2-naphthyl-p-phenylenediamine: A similar compound with comparable antioxidant properties.
N,N’-Diethyl-p-phenylenediamine: Another antioxidant used in similar applications.
N,N’-Diphenyl-p-phenylenediamine: Used as an antioxidant in rubber and plastics
Uniqueness
N,N-Di-2-naphthyl-p-phenylenediamine is unique due to its high antioxidant efficiency and stability. The presence of naphthyl groups enhances its ability to stabilize free radicals, making it more effective than some other antioxidants. Its specific structure allows it to be used in a wide range of applications, particularly in environments where oxidative stress is a concern .
特性
IUPAC Name |
4-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOBOZCMQBPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219004 | |
| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-03-7 | |
| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Di-2-naphthyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Di-2-naphthyl-p-phenylenediamine discussed in the research?
A1: The research primarily focuses on this compound as an antioxidant in materials science. Specifically, it is investigated for its role in preventing the degradation of rubber compounds . One study highlights its use in a crosslinked polyolefin insulating rubber designed for offshore oil and gas engineering cables . The inclusion of this compound aims to enhance the material's resistance to heat, ultraviolet radiation, seawater, and oil aging.
Q2: How is this compound quantified in rubber compounds?
A2: A study outlines a method for quantifying this compound in rubber compounds using a combination of chromatographic separation and colorimetry . The process involves:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


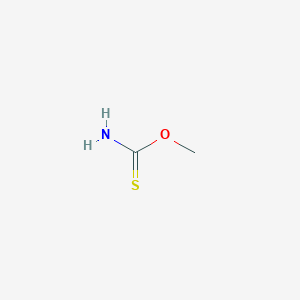

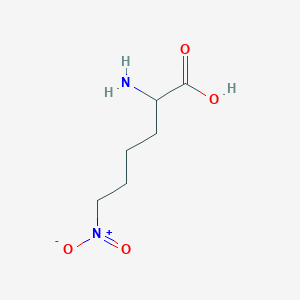
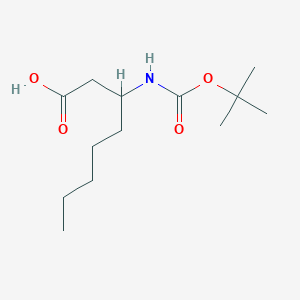
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)
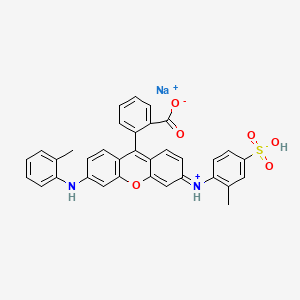

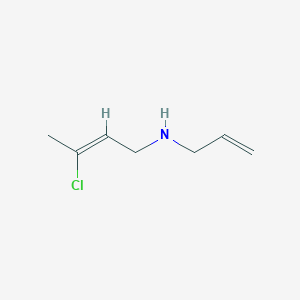
![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)
![2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3056028.png)



